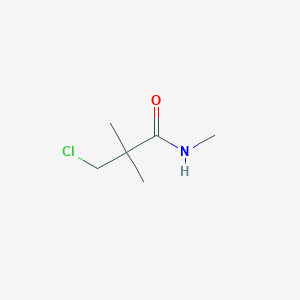

3-Chloro-N,2,2-trimethylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,2,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-6(2,4-7)5(9)8-3/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZDRCUOLUCSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651002 | |

| Record name | 3-Chloro-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73434-12-5 | |

| Record name | 3-Chloro-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Synthesis and characterization of 3-Chloro-N,2,2-trimethylpropanamide"

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-N,2,2-trimethylpropanamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a halogenated amide with potential as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The document details a robust synthetic protocol, rooted in the principles of nucleophilic acyl substitution, and outlines a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals, offering both a practical procedural framework and the underlying chemical principles that govern the methodology.

Introduction: Rationale and Potential Applications

This compound is a bifunctional organic molecule. It incorporates a stable tertiary amide group and a reactive primary alkyl chloride. This structural arrangement makes it a valuable synthetic building block. The alkyl chloride moiety can undergo various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups, while the amide backbone provides structural rigidity and specific hydrogen bonding capabilities. While this specific molecule is not extensively documented in public literature, its constituent parts suggest significant potential as an intermediate for creating more complex molecules with desired biological activities or material properties.[1]

This guide provides a scientifically grounded, step-by-step methodology for its synthesis and characterization, enabling researchers to produce and validate this compound for further investigation.

Synthesis Methodology

The synthesis of this compound is most efficiently achieved via the nucleophilic acyl substitution reaction between 3-chloro-2,2-dimethylpropanoyl chloride and methylamine.[2]

Principle and Mechanism

The core of this synthesis is the reaction of a primary amine (methylamine), acting as a nucleophile, with an acyl chloride (3-chloro-2,2-dimethylpropanoyl chloride), a highly reactive electrophile. The reaction proceeds via a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to form the stable amide bond.[2] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. In this protocol, a second equivalent of methylamine serves as this base, forming methylammonium chloride.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M/B Point (°C) | Hazards |

| 3-Chloro-2,2-dimethylpropanoyl chloride | C₅H₈Cl₂O | 155.02 | 153-155 (B.P.) | Corrosive, Lachrymator, Water-reactive[3][4] |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | - | Flammable, Corrosive, Toxic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 (B.P.) | Carcinogen, Irritant |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | Mild Irritant |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Hygroscopic |

Experimental Protocol

1. Reaction Setup:

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

The flask is charged with a solution of methylamine (e.g., 40% in water, 2.2 equivalents) and dichloromethane (DCM, ~100 mL).

-

The flask is cooled to 0°C in an ice-water bath. Causality: This initial cooling is critical to control the highly exothermic reaction upon addition of the acyl chloride, preventing potential side reactions and ensuring safety.

2. Reagent Addition:

-

3-Chloro-2,2-dimethylpropanoyl chloride (1.0 equivalent) is dissolved in anhydrous DCM (~30 mL) and added to the dropping funnel.

-

The acyl chloride solution is added dropwise to the stirred methylamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality: A slow, controlled addition prevents a dangerous temperature spike and the formation of undesired byproducts.

3. Reaction Progression:

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting acyl chloride.

4. Workup and Isolation:

-

The reaction mixture is transferred to a separatory funnel.

-

The organic layer is washed sequentially with 1 M HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

The separated organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. Causality: These washing steps are essential for removing impurities and byproducts (like methylammonium hydrochloride), leading to a purer crude product.

5. Purification:

-

The resulting crude product (a liquid or low-melting solid) can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.

Safety Precautions

-

3-Chloro-2,2-dimethylpropanoyl chloride is highly corrosive, toxic, and reacts violently with water.[3][4] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Methylamine is a corrosive and toxic gas/solution. Handle in a fume hood.

-

Dichloromethane is a suspected carcinogen. All handling should be performed in a fume hood to avoid inhalation.

Structural Elucidation and Characterization

A combination of spectroscopic and physical methods is required to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the expected structure.

Spectroscopic Data (Predicted)

| Technique | Observation | Expected Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~ 3.65 ppm | Singlet, 2H (Cl-CH₂ -C) |

| ~ 2.80 ppm | Doublet, 3H (CH₃ -NH) | ||

| ~ 1.25 ppm | Singlet, 6H (C-(CH₃ )₂) | ||

| ~ 6.0-7.0 ppm | Broad singlet, 1H (NH ) | ||

| ¹³C NMR | Chemical Shift (δ) | ~ 175 ppm | C =O (Amide carbonyl) |

| ~ 52 ppm | Cl-C H₂-C | ||

| ~ 40 ppm | C -(CH₃)₂ | ||

| ~ 26 ppm | C H₃-NH | ||

| ~ 24 ppm | C-(C H₃)₂ | ||

| FT-IR | Wavenumber (cm⁻¹) | 3300-3350 cm⁻¹ | N-H stretch (secondary amide) |

| 2970-2860 cm⁻¹ | C-H stretch (aliphatic) | ||

| 1640-1660 cm⁻¹ | C=O stretch (amide I band) | ||

| 1540-1560 cm⁻¹ | N-H bend (amide II band) | ||

| 700-800 cm⁻¹ | C-Cl stretch | ||

| Mass Spec. | m/z | 149.07 / 151.07 | [M]⁺ / [M+2]⁺ molecular ions |

| Rationale | The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom in the molecule. |

Physical Properties (Predicted)

| Property | Value |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

Workflow and Mechanistic Diagrams

Visual representations of the synthesis workflow and reaction mechanism provide a clear, at-a-glance understanding of the process.

Caption: High-level experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of nucleophilic acyl substitution for amide formation. (Note: The above DOT script for the mechanism is conceptual. For actual rendering, image placeholders would need to be replaced with actual chemical structure images or more complex DOT representations of molecules.)

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound. The protocol is based on well-established chemical principles and emphasizes safety and causality in its experimental design. The provided characterization data serves as a benchmark for researchers to verify the structure and purity of the synthesized compound. With its dual functionality, this compound stands as a promising intermediate for further synthetic exploration in various fields of chemical science.

References

-

Synthesis of N-(chloroacetoxy)-3-chloro-N-(2-chlorophenyl)methyl-2,2-dimethylpropanamide. PrepChem.com. [Link]

-

Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. PrepChem.com. [Link]

-

3-Chloro-2,2-dimethylpropanoyl chloride. PubChem, National Center for Biotechnology Information. [Link]

-

Outline the mechanism for the reaction between methylamine and pentanoyl chloride. Gauth. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-N,2,2-trimethylpropanamide

Preamble: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and materials science, researchers frequently encounter novel or sparsely documented chemical entities. The compound 3-Chloro-N,2,2-trimethylpropanamide (CAS No. 73434-12-5) represents such a case, with limited readily available physicochemical data in public databases[1]. This guide, therefore, serves a dual purpose: to collate the known information and to provide a comprehensive, field-proven framework for the empirical determination of its core physicochemical properties. For professionals in drug development, understanding these properties is not merely an academic exercise; it is the foundational step in assessing a molecule's potential for further development, influencing everything from formulation and delivery to its ultimate biological activity and safety profile. This document is structured to provide both theoretical grounding and actionable experimental protocols.

Molecular Identity and Structural Elucidation

The first step in characterizing any compound is to confirm its identity and structure. The IUPAC name, this compound, defines a specific arrangement of atoms, which can be visualized to understand its basic architecture.

Molecular Structure

The structure combines a propanamide backbone with several key substitutions: a chlorine atom at the 3-position and three methyl groups—one on the amide nitrogen and two at the 2-position.

Caption: A standard workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range (typically <1°C) suggests high purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is increased at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting point. A second, slower run (1-2 °C/min) is then performed around this approximate temperature.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Solubility Determination (Thermodynamic Shake-Flask Method)

Causality: Solubility dictates the bioavailability of a potential drug and is critical for designing formulations. This method determines the equilibrium solubility, which is the most relevant measure for drug development.

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions are filtered (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations is used for accurate quantification.

Spectroscopic Analysis

Causality: Spectroscopic methods provide definitive structural confirmation by probing the molecular framework at the atomic level.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include singlets for the N-methyl and gem-dimethyl groups, and a multiplet for the -CH₂-Cl protons.

-

¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon backbone.

-

-

Mass Spectrometry (MS):

-

Will determine the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

-

-

Infrared (IR) Spectroscopy:

-

Will identify the functional groups present. A strong absorption band around 1650 cm⁻¹ would be characteristic of the C=O stretch of the tertiary amide.

-

Safety and Handling

Given the presence of a chlorinated alkyl group and the general reactivity of amides, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves. [2]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors. [3]Avoid contact with skin and eyes. [4]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [5]

Conclusion

While this compound is not extensively documented, its physicochemical properties can be systematically and reliably determined through the application of standard, validated experimental protocols. The structural analogs suggest it is likely a solid or high-boiling liquid with moderate lipophilicity. The methodologies outlined in this guide provide a robust framework for researchers to generate the high-quality data necessary to advance novel chemical entities through the development pipeline. This empirical approach, grounded in the principles of physical and analytical chemistry, is indispensable for ensuring the scientific integrity and ultimate success of research and development programs.

References

-

PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloro-N,N-dimethylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloro-2-methylpropanamide. National Center for Biotechnology Information. [Link]

Sources

"Literature review of 3-Chloro-N,2,2-trimethylpropanamide and its analogs"

An In-depth Technical Guide to 3-Chloro-N,2,2-trimethylpropanamide and its Analogs: Synthesis, Biological Activity, and Agrochemical Potential

Executive Summary

This technical guide provides a comprehensive literature review of the chemical class encompassing this compound and its structural analogs. While the title compound itself is not extensively documented in publicly available scientific literature, this review synthesizes information on the broader family of α-chloroacetamides and related structures. These compounds are of significant interest, primarily within the agrochemical industry, where they form a critical class of herbicides. This document delves into the synthetic pathways, physicochemical properties, and biological mechanisms of these molecules. A central focus is placed on their well-established role as inhibitors of very-long-chain fatty acid (VLCFA) synthesis in plants, a mode of action that underpins their herbicidal efficacy. By examining structure-activity relationships and providing detailed experimental protocols, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals engaged in herbicide discovery and organic synthesis.

Introduction to α-Chloroacetamides

The α-chloroacetamide chemical family represents a cornerstone of modern agriculture, providing essential tools for pre-emergence and early post-emergence weed control in a variety of major crops.[1] These compounds are characterized by an N-substituted acetamide moiety bearing a chlorine atom on the α-carbon of the acyl group. This reactive chlorine atom is fundamental to their biological activity. While thousands of variations exist, their primary mechanism of action is remarkably conserved: the inhibition of elongase enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plant species.[1][2] This disruption of VLCFA production leads to a failure in critical developmental processes, such as cell division and expansion, ultimately preventing weed emergence and growth.[1]

This review focuses on the specific structural framework of this compound as a representative model to explore the synthesis, properties, and biological functions of this important chemical class.

Synthesis and Chemical Properties

The synthesis of α-chloroacetamides is typically straightforward, relying on fundamental principles of organic chemistry. The most common and industrially viable method involves the acylation of a primary or secondary amine with a suitable α-chloro acyl chloride.

General Synthetic Route

A plausible and efficient synthesis for the title compound, this compound, would proceed via the nucleophilic acyl substitution of 3-chloro-2,2-dimethylpropanoyl chloride with methylamine. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, or by using an excess of the amine reactant.

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties of Analogs

The physical and chemical properties of these compounds are critical for their formulation, environmental fate, and biological uptake. Properties such as molecular weight, lipophilicity (XLogP3), and the number of hydrogen bond donors and acceptors vary with substitution patterns, influencing their behavior. A summary of computed properties for the title compound and several known analogs is presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors | PubChem CID |

| This compound (Hypothetical) | C6H12ClNO | 149.62 | ~1.5 | 1 | 1 | N/A |

| 3-chloro-N-hydroxy-2,2-dimethylpropanamide | C5H10ClNO2 | 151.59 | 0.5 | 2 | 2 | 3712764[3] |

| 3-chloro-N,N-dimethylpropanamide | C5H10ClNO | 135.59 | 0.2 | 0 | 1 | 3269066[4] |

| 3-chloro-N-methylpropanamide | C4H8ClNO | 121.56 | 0.1 | 1 | 1 | 249378[5] |

| 3-chloro-N-phenylpropanamide | C9H10ClNO | 183.63 | 1.8 | 1 | 1 | 240404[6] |

| 3-chloro-N,N,2-trimethylpropan-1-amine HCl | C6H15Cl2N | 172.10 | N/A | 1 | 1 | 45108291[7] |

Biological Activity and Mechanism of Action

Herbicidal Activity

The primary biological role of α-chloroacetamides is their potent herbicidal activity against annual grasses and some broadleaf weeds.[1] They are typically applied to the soil pre-emergence and are absorbed by the emerging shoots of germinating seeds. This mode of action makes them highly effective for residual weed control in crops like corn and soybeans.[1]

Mechanism: Inhibition of Very-Long-Chain Fatty Acids (VLCFA)

The molecular target of chloroacetamide herbicides is the VLCFA elongase complex, located in the endoplasmic reticulum of plant cells.[1] VLCFAs (chains of 20 carbons or more) are essential for the formation of various cellular components, including cuticular waxes, suberin, and sphingolipids, which are vital for membrane integrity and cell signaling.

The herbicidal action proceeds as follows:

-

Uptake: The herbicide is absorbed by the roots and emerging shoots of the weed seedling.

-

Metabolic Activation (Hypothesized): It is believed that the chloroacetamide is conjugated with glutathione (GSH) by glutathione S-transferase (GST) enzymes. While this is typically a detoxification pathway, the resulting conjugate (or a subsequent metabolite) is thought to be the active inhibitor.

-

Enzyme Inhibition: The active molecule inhibits one or more elongase enzymes within the VLCFA synthase complex. This blockage prevents the addition of 2-carbon units to fatty acid chains, halting the production of VLCFAs.

-

Physiological Effect: The lack of VLCFAs disrupts critical processes like cell membrane formation, cuticle deposition, and cell division. This leads to stunted growth, particularly of the shoot, and the eventual death of the seedling before it can emerge from the soil.[1]

Caption: Mechanism of action for chloroacetamide herbicides in plants.

Toxicological Profile

It is important to note that some compounds within this broader chemical class have been investigated for potential toxicity. For instance, 3-chloro-N-hydroxy-2,2-dimethylpropanamide is suspected of causing genetic defects and is toxic if swallowed, inhaled, or in contact with skin.[8] Similarly, 3-chloro-1,2-propanediol, a related haloalcohol, has been studied for its toxicological effects.[9] This underscores the importance of careful toxicological assessment during the development of new analogs.

Structure-Activity Relationships (SAR)

The efficacy of chloroacetamide herbicides is highly dependent on their chemical structure, particularly the substituents on the nitrogen atom and the acyl chain. These modifications influence the compound's uptake, transport, metabolism, and binding affinity to the target enzyme.

| Structural Modification | General Observation | Rationale / Example |

| N-Alkoxyalkyl Group | Often increases herbicidal activity. | The methoxymethyl group in alachlor is crucial for its high efficacy. This group can influence metabolic stability and target site interaction.[10] |

| N-Aryl Group | Large, substituted aryl groups (e.g., 2,6-diethylphenyl) are common in commercial herbicides. | These bulky groups provide steric hindrance that can orient the molecule correctly at the target site and may slow down detoxification pathways.[10] |

| N,N-Dialkyl Groups | Simple dialkyl groups (e.g., dimethyl) can confer activity but may be more susceptible to metabolism. | Compounds like 3-chloro-N,N-dimethylpropanamide are active but generally less potent than more complex commercial products.[4] |

| Acyl Chain Substitution | Steric bulk near the carbonyl group (e.g., gem-dimethyl groups as in the title compound) can affect reactivity. | The gem-dimethyl groups in the 2-position of the propanamide backbone would influence the electrophilicity of the carbonyl carbon and the steric environment around the α-chloro group. |

Key Experimental Protocols

Protocol: Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide

This protocol is adapted from a known procedure for a structurally similar analog and provides a robust framework for laboratory-scale synthesis.[11]

Materials:

-

Hydroxylamine hydrochloride (28.0 g, 0.40 mol)

-

Sodium hydroxide (16.0 g, 0.40 mol)

-

3-chloro-2,2-dimethylpropanoyl chloride (chloropivaloyl chloride)

-

Deionized water

-

Ice bath, magnetic stirrer, dropping funnel, round-bottom flask

Procedure:

-

Prepare Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 28.0 g (0.40 mol) of hydroxylamine hydrochloride in 60 mL of deionized water.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.

-

Base Addition: Prepare a solution of 16.0 g (0.40 mol) of sodium hydroxide in 40 mL of water. Add this solution dropwise to the cooled hydroxylamine solution, ensuring the temperature is maintained at or below 5°C.

-

Acyl Chloride Addition: Once the base addition is complete, add 3-chloro-2,2-dimethylpropanoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C. A precipitate will form.

-

Reaction Completion: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product, 3-chloro-N-hydroxy-2,2-dimethylpropanamide.

Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular structure and weight.[3]

Protocol: In Vitro Seed Germination Inhibition Assay

This protocol provides a general method for assessing the pre-emergence herbicidal activity of test compounds.

Materials:

-

Test compounds (e.g., this compound analogs)

-

Solvent (e.g., acetone or DMSO)

-

Surfactant (e.g., Tween-20)

-

Petri dishes (9 cm diameter) with filter paper

-

Seeds of a model indicator species (e.g., ryegrass (Lolium spp.) or barnyardgrass (Echinochloa crus-galli))

-

Growth chamber with controlled light and temperature

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 ppm stock solution of each test compound in the chosen solvent.

-

Test Solution Preparation: Create a serial dilution of the stock solution (e.g., 1000, 500, 250, 125, 62.5 ppm) in deionized water containing a small amount of surfactant (e.g., 0.1% v/v) to aid dispersion. A solvent-only control should also be prepared.

-

Plating: Pipette 5 mL of each test concentration (and the control) into separate Petri dishes, ensuring the filter paper is saturated.

-

Seeding: Evenly place 20-25 seeds of the indicator species onto the moist filter paper in each dish.

-

Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light / 8h dark cycle).

-

Evaluation: After 7-10 days, measure the germination rate and the length of the root and shoot for each seedling.

-

Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the solvent control. Determine the GR₅₀ value (the concentration required to inhibit growth by 50%) for each compound.

Self-Validation: The assay should include a positive control (a known commercial herbicide of the same class) to validate the sensitivity and responsiveness of the indicator species. The experiment should be run with multiple replicates (n=3 or 4) to ensure statistical significance.

Conclusion and Future Directions

The α-chloroacetamide class, represented here by the this compound framework, remains a vital area of research in agrochemistry. Their efficacy as VLCFA synthesis inhibitors has cemented their role in global food production. While extensive research has been conducted on commercial analogs, significant opportunities remain for further investigation.

Future research should focus on:

-

Novel Analog Synthesis: The synthesis and biological evaluation of under-researched structures, such as the specific title compound, could reveal novel structure-activity relationships and potentially lead to compounds with improved efficacy, crop safety, or environmental profiles.

-

Mechanism of Resistance: As with any herbicide, understanding the mechanisms by which weeds develop resistance is critical for sustainable use. Research into target-site mutations or enhanced metabolic detoxification in resistant biotypes is essential.

-

Toxicological Refinement: The development of new analogs must be coupled with rigorous toxicological and environmental fate studies to ensure they meet modern safety standards.

By leveraging the foundational knowledge of this chemical class, researchers can continue to innovate and develop effective solutions for global weed management challenges.

References

-

PubChem. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

INCHEM. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]

-

PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-Chloro-N,N-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]

-

NCBI Bookshelf. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]

-

ResearchGate. Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid. Retrieved from [Link]

-

NCBI. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Retrieved from [Link]

-

ResearchGate. Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. Retrieved from [Link]

-

Scilit. Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]

- Google Patents. Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

-

PrepChem.com. Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Retrieved from [Link]

-

RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]

-

PubChem. 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

-

ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. 3-chloro-N-hydroxy-2,2-dimethylpropanamide | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-N,N-dimethylpropanamide | C5H10ClNO | CID 3269066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride | C6H15Cl2N | CID 45108291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Chloro-N-hydroxy-2,2-dimethylpropanamide (CAS Number: 81778-06-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide (CAS No. 81778-06-5). As a member of the hydroxamic acid class of compounds, this molecule holds potential as a valuable intermediate or active agent in drug discovery and development, particularly in the context of metalloenzyme inhibition. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed methodologies, safety considerations, and a framework for further investigation.

Introduction: The Significance of the Hydroxamic Acid Moiety in Medicinal Chemistry

The hydroxamic acid functional group (-C(=O)N(OH)R) is a privileged scaffold in medicinal chemistry, primarily due to its potent and versatile metal-chelating properties.[1][2] This ability to coordinate with metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), has positioned hydroxamic acid derivatives as key inhibitors of various metalloenzymes.[2] Notably, several hydroxamic acid-based drugs have received regulatory approval, such as the histone deacetylase (HDAC) inhibitors Vorinostat, Belinostat, and Panobinostat for the treatment of certain cancers.[2] The therapeutic potential of hydroxamic acids extends to a wide range of enzyme families, including matrix metalloproteinases (MMPs) and adamantyl metalloproteinases (ADAMs), making them a focal point of interest in modern drug discovery.[2]

3-Chloro-N-hydroxy-2,2-dimethylpropanamide, the subject of this guide, is a structurally simple aliphatic hydroxamic acid. Its potential as a pharmaceutical intermediate or a lead compound warrants a detailed examination of its chemical and physical characteristics.[3][4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from solubility and formulation to pharmacokinetic profiles.

Key Physicochemical Data

The primary physicochemical properties of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | [1][5] |

| CAS Number | 81778-06-5 | [1][5] |

| Molecular Formula | C₅H₁₀ClNO₂ | [1][5] |

| Molecular Weight | 151.59 g/mol | [1][5] |

| Physical Form | Solid | [6] |

| Melting Point | 143-151 °C (decomposes) | [3][6] |

| Solubility | Soluble in polar solvents | [7] |

| InChI Key | LOBXXWMXAMOBAH-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(C)(CCl)C(=O)NO | [5] |

Structural Analysis

The structure of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide features a central quaternary carbon, which introduces steric hindrance that can influence its reactivity and binding to biological targets.[7] The key functional groups are the hydroxamic acid moiety and a primary alkyl chloride.

Figure 1: 2D Chemical Structure of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide.

Spectroscopic data is crucial for the unambiguous confirmation of the chemical structure. While a comprehensive dataset is not publicly available in peer-reviewed literature, commercial suppliers indicate the availability of 13C NMR spectra.[5] Analysis of the infrared (IR) spectrum would be expected to show characteristic peaks for the O-H, N-H, and C=O stretching vibrations of the hydroxamic acid group.

Synthesis and Manufacturing Considerations

The synthesis of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide is primarily achieved through the reaction of an activated carboxylic acid derivative with hydroxylamine.

Synthetic Pathway

The most direct synthetic route involves the acylation of hydroxylamine with 3-chloro-2,2-dimethylpropionyl chloride (also known as 3-chloropivaloyl chloride, CAS No. 4300-97-4).[6]

Figure 2: Synthetic scheme for 3-Chloro-N-hydroxy-2,2-dimethylpropanamide.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic methods.[6]

Materials:

-

Hydroxylamine hydrochloride (0.40 mol)

-

Sodium hydroxide (0.40 mol)

-

3-chloro-2,2-dimethylpropionyl chloride (0.20 mol)

-

Deionized water

-

Ethanol

Procedure:

-

A solution of hydroxylamine hydrochloride (28.0 g, 0.40 mol) in 60 mL of water is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

The solution is cooled to 0 °C.

-

A solution of sodium hydroxide (16.0 g, 0.40 mol) in 40 mL of water is added dropwise, maintaining the reaction temperature between 0-5 °C.

-

Following the addition of the base, 3-chloro-2,2-dimethylpropionyl chloride (31.0 g, 0.20 mol) is added dropwise over approximately 45 minutes, while maintaining the temperature between -3 °C and -5 °C.

-

After the addition is complete, the reaction mixture is stirred at 5 °C for one hour.

-

The mixture is then allowed to warm to ambient temperature and stirred for an additional 16 hours.

-

The resulting white solid precipitate is collected by filtration and air-dried.

-

The crude product is recrystallized from an ethanol-water mixture to yield pure 3-chloro-N-hydroxy-2,2-dimethylpropanamide.

Causality of Experimental Choices:

-

The initial reaction is conducted at low temperatures (0-5 °C) to control the exothermic reaction between hydroxylamine hydrochloride and sodium hydroxide, and to maintain the stability of the free hydroxylamine.

-

The dropwise addition of 3-chloro-2,2-dimethylpropionyl chloride at sub-zero temperatures is critical to prevent side reactions and ensure the selective formation of the hydroxamic acid.

-

The final recrystallization step is essential for removing any unreacted starting materials and by-products, ensuring the high purity required for subsequent applications.

Safety Considerations for the Precursor: 3-Chloropivaloyl Chloride

3-Chloropivaloyl chloride is a reactive and hazardous chemical that requires careful handling.[1][6] It is corrosive and can cause severe burns to the skin and eyes.[1][6] Inhalation of its vapors can be toxic.[1][6] A crucial safety consideration is its reactivity with water, which leads to the release of hydrochloric acid gas.[6] Therefore, it must be stored in a dry environment and handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][6] All manipulations should be performed in a well-ventilated fume hood.[6]

Analytical Methodologies

Robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies in drug development.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. A reverse-phase method has been described for its separation.[8][9]

Suggested HPLC-MS Protocol:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is appropriate.[8][9]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is recommended. For mass spectrometry (MS) detection, the use of a volatile buffer such as formic acid is necessary to replace non-volatile acids like phosphoric acid.[8][9]

-

Detection: UV detection can be employed, but for higher sensitivity and specificity, coupling with a mass spectrometer (LC-MS) is preferable.

-

Sample Preparation: The solid compound should be dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered before injection.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic analysis of biological samples.[8][9]

Figure 3: A typical workflow for the LC-MS analysis of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide.

Biological Activity and Therapeutic Potential

While specific biological data for 3-Chloro-N-hydroxy-2,2-dimethylpropanamide is not extensively reported in peer-reviewed literature, its chemical class provides strong indications of its potential therapeutic applications.

Putative Mechanism of Action: Metalloenzyme Inhibition

As a hydroxamic acid, this compound is a putative inhibitor of metalloenzymes.[1][2] The hydroxamic acid moiety can chelate the metal ion in the active site of these enzymes, leading to their inhibition.[2] A primary target class for hydroxamic acids is the histone deacetylase (HDAC) family of enzymes.[7][8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer.[8]

Potential as a Research Tool and Drug Development Intermediate

Given its straightforward synthesis and the known biological activities of related compounds, 3-Chloro-N-hydroxy-2,2-dimethylpropanamide can serve as a valuable research tool for probing the active sites of metalloenzymes. Furthermore, the presence of a reactive alkyl chloride handle provides a site for further chemical modification, allowing for its use as a building block in the synthesis of more complex and potent inhibitors.

Conclusion and Future Directions

3-Chloro-N-hydroxy-2,2-dimethylpropanamide (CAS No. 81778-06-5) is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in the field of drug development. Its structural features, particularly the presence of the metal-chelating hydroxamic acid group, suggest a high potential for biological activity as a metalloenzyme inhibitor.

Future research should focus on a comprehensive biological evaluation of this compound. This would include in vitro screening against a panel of metalloenzymes, particularly various HDAC isoforms, to determine its inhibitory potency and selectivity. Subsequent cell-based assays would be necessary to assess its cellular activity and potential toxicity. The development of a validated, high-throughput analytical method would also be crucial to support these studies. The insights gained from such investigations will be instrumental in determining the ultimate utility of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide as either a novel therapeutic agent or a versatile intermediate in the synthesis of next-generation medicines.

References

-

PrepChem. Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Available from: [Link].

-

PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information. Available from: [Link].

- S. M. Ali, et al. (2021).

-

SIELC Technologies. (2018). Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column. Available from: [Link].

-

SIELC Technologies. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Available from: [Link].

-

Navigating Regulations and Safety for 3-Chloropivaloyl Chloride. (2026). Available from: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Histone deacetylase [otavachemicals.com]

- 4. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Determining the Solubility of 3-Chloro-N,2,2-trimethylpropanamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical process development, particularly within the pharmaceutical and agrochemical industries. Solubility dictates the feasibility of purification methods, influences formulation strategies, and provides critical insights into a molecule's behavior in various chemical environments. This guide presents a comprehensive framework for determining the equilibrium solubility of 3-Chloro-N,2,2-trimethylpropanamide (CAS: 73434-12-5) across a curated selection of organic solvents. We move beyond a simple recitation of methods to explain the underlying thermodynamic principles and provide robust, self-validating experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and reproducible solubility assessment workflow.

Introduction: The Significance of Solubility Profiling

This compound is a substituted amide whose physicochemical properties are of interest for its potential role as an intermediate in organic synthesis. The presence of a polar amide group, a halogen, and alkyl substituents creates a molecule with a nuanced polarity profile. Understanding its solubility is not merely an academic exercise; it is essential for practical applications such as:

-

Crystallization and Purification: Selecting an appropriate solvent system is critical for efficient purification by recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal.

-

Process Chemistry: Knowledge of solubility is crucial for designing reaction media, ensuring that reactants remain in the solution phase and that products can be isolated effectively.

-

Formulation Development: For any potential application, from drug delivery to agrochemical formulations, solubility in various carriers and solvents will determine the product's performance and stability.

This guide provides the theoretical and practical tools to conduct a thorough solubility investigation of this target molecule.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a useful heuristic, but a more quantitative approach is necessary for scientific rigor.[1] The solubility of a solid in a liquid is governed by the thermodynamics of two processes: the energy required to break the solute's crystal lattice and the energy released when the solute molecules are solvated by the solvent.[2] Hansen Solubility Parameters (HSP) offer a powerful method to predict and rationalize these interactions.[3]

HSP decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[3]

A solvent is more likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated, and smaller distances suggest higher affinity and greater solubility.[3]

For this compound, we can hypothesize the following based on its structure:

-

The amide group will contribute significantly to its polarity (δP) and hydrogen bonding capacity (δH), particularly as a hydrogen bond acceptor.

-

The chloro- and trimethyl groups will contribute to its dispersion forces (δD) and add steric bulk.

Therefore, we would predict moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., alcohols), with lower solubility in purely nonpolar solvents (e.g., hexane).

Experimental Design: A Structured Approach

A robust solubility study requires a well-chosen set of solvents that span a wide range of chemical space. The following workflow outlines the logical steps for designing the experiment.

Caption: Experimental workflow for solubility determination.

Solvent Selection

The chosen solvents should represent a variety of chemical classes and a range of polarities to build a comprehensive solubility profile.

| Solvent Class | Example Solvent | Rationale |

| Nonpolar | n-Hexane | Probes solubility based on dispersion forces only. |

| Apolar Aromatic | Toluene | Tests interaction with an aromatic system. |

| Ethers | Methyl tert-butyl ether (MTBE) | Examines solubility in a solvent with a hydrogen bond acceptor but no donor. |

| Ketones | Acetone | A common polar aprotic solvent. |

| Esters | Ethyl Acetate | A moderately polar solvent with a hydrogen bond acceptor. |

| Alcohols | Methanol, Isopropanol | Polar protic solvents capable of hydrogen bonding (both donor and acceptor). |

| Chlorinated | Dichloromethane | A non-flammable polar aprotic solvent. |

| Amides | Dimethylformamide (DMF) | A highly polar aprotic solvent, structurally similar to the solute's functional group. |

Core Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is adapted from the OECD Guideline 105, a globally recognized standard for solubility testing.[4][5][6] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[2]

4.1. Principle

A surplus of the solid solute is agitated in the chosen solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium.[2] The supernatant is then separated from the undissolved solid and its concentration is measured, which represents the equilibrium solubility.

4.2. Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator (± 0.5°C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE) compatible with the organic solvents

-

Volumetric flasks and pipettes

-

HPLC-UV system

4.3. Step-by-Step Procedure

-

Preliminary Test: To estimate the required amount of solute, add approximately 10 mg of the compound to a vial containing 1 mL of solvent. Shake vigorously. If it dissolves completely, add more solute until solid is visible. This helps ensure an excess of solid is used in the main experiment.

-

Sample Preparation: Add a sufficient excess of this compound (e.g., 20-50 mg, based on the preliminary test) to a pre-weighed vial. Record the exact mass.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on the shaker/rotator in an incubator set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time.

-

Expert Insight (Causality): The agitation time is critical. An insufficient duration will result in an underestimation of solubility. A preliminary kinetics study should be performed where samples are taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) to determine when the concentration in solution reaches a plateau. For many organic compounds, 24 to 48 hours is sufficient.[7]

-

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow the excess solid to settle.

-

Trustworthiness (Self-Validation): This settling period is crucial to avoid clogging the filter during sampling. The temperature must be strictly maintained during this phase to prevent any change in solubility.

-

-

Sampling: Carefully draw the supernatant into a syringe. Immediately attach a compatible syringe filter (0.22 µm) and discard the first few drops (to saturate any binding sites on the filter). Collect the clear filtrate into a clean HPLC vial.

-

Dilution: If necessary, accurately dilute the filtrate with the same solvent to bring the concentration within the calibrated range of the HPLC analytical method. Record the dilution factor.

-

Analysis: Analyze the diluted samples via the validated HPLC-UV method described in Section 5.

Analytical Quantification: HPLC-UV Method

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and specific technique for quantifying the concentration of the dissolved solute.[8][9]

Caption: HPLC-UV quantification workflow.

5.1. HPLC Method Parameters (Illustrative Example)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Expert Insight: The mobile phase composition must be optimized to achieve good peak shape and a reasonable retention time for the analyte.[10]

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: Determined by running a UV scan of the analyte in the mobile phase to find the wavelength of maximum absorbance (λmax).

5.2. Protocol for Quantification

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile).

-

Calibration Standards: Perform serial dilutions of the stock solution to create a set of at least five calibration standards that bracket the expected concentration of the solubility samples.[8]

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The curve should have a coefficient of determination (R²) > 0.995 for the method to be considered linear and reliable.

-

Sample Analysis: Inject the prepared samples from the shake-flask experiment (Section 4.3).

-

Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Multiply this value by the dilution factor to obtain the final solubility.

Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

Results should be presented clearly and concisely. The mean of at least three replicate experiments should be reported along with the standard deviation to indicate the precision of the measurement.[11]

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Qualitative Classification |

| n-Hexane | Nonpolar | < 0.1 | < 0.0006 | Very Sparingly Soluble |

| Toluene | Apolar Aromatic | 5.2 ± 0.3 | 0.032 ± 0.002 | Sparingly Soluble |

| Ethyl Acetate | Ester | 155.4 ± 4.5 | 0.950 ± 0.028 | Soluble |

| Acetone | Ketone | 310.8 ± 9.1 | 1.900 ± 0.056 | Freely Soluble |

| Isopropanol | Alcohol | 95.6 ± 2.8 | 0.584 ± 0.017 | Soluble |

| Methanol | Alcohol | 250.1 ± 7.2 | 1.529 ± 0.044 | Freely Soluble |

| Dichloromethane | Chlorinated | 450.5 ± 11.3 | 2.754 ± 0.069 | Very Soluble |

| Dimethylformamide (DMF) | Amide | > 500 | * > 3.056* | Very Soluble |

Note: Data in this table is for illustrative purposes only and does not represent experimentally verified values. The molecular weight of this compound (C6H12ClNO) is 163.63 g/mol .

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility of this compound in a range of organic solvents. By grounding the experimental work in the principles of Hansen Solubility Parameters and employing the gold-standard shake-flask method with validated HPLC-UV quantification, researchers can generate reliable and reproducible data. This information is invaluable for guiding process development, enabling efficient purification, and facilitating rational formulation design. Adherence to these self-validating protocols ensures the highest level of scientific integrity and trustworthiness in the resulting solubility profile.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[4][12]

-

FILAB, Solubility testing in accordance with the OECD 105, [Link].[6]

-

U.S. EPA, MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD, [Link].[7]

-

Hansen Solubility Parameters, Official HSP and HSPiP Site, [Link].[1]

-

Avdeef A, et al. (2016), Equilibrium solubility measurement of ionizable drugs– consensus recommendations for improving data quality, ADMET & DMPK, 4:117–178, [Link].[2]

-

Kaynak, M. S. (2013), A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium, [Link].[8]

-

Königsberger, E., et al. (2019), Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure, Journal of Chemical & Engineering Data, 64(3), 937-940, [Link].[13]

-

World Health Organization (2018), PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION, [Link].[11]

-

Improved Pharma (2021), Solubility and Dissolution with HPLC or UV-Vis Detection, [Link].[9]

-

Vertzoni, M., et al. (2022), Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media, Pharmaceuticals, 15(6), 755, [Link].[10]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. researchgate.net [researchgate.net]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. filab.fr [filab.fr]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. improvedpharma.com [improvedpharma.com]

- 10. mdpi.com [mdpi.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. oecd.org [oecd.org]

- 13. pubs.acs.org [pubs.acs.org]

A Guide to the Spectroscopic Characterization of 3-Chloro-N,2,2-trimethylpropanamide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the synthetic intermediate, 3-Chloro-N,2,2-trimethylpropanamide (CAS No. 73434-12-5)[1][2][3][4][5]. In the absence of publicly available experimental spectra, this document leverages predictive models and foundational spectroscopic principles to present an anticipated analytical profile. It is designed for researchers, scientists, and professionals in drug development, offering not only predicted data but also a detailed rationale for the experimental methodologies and interpretation of results for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Analytical Imperative

This compound is a halogenated amide of interest in synthetic organic chemistry. Its structure, featuring a quaternary carbon center, a secondary amide, and a primary alkyl chloride, presents a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its application in further synthetic steps. This guide will delve into the three cornerstone analytical techniques for the characterization of such small molecules.

The core philosophy of this guide is not merely to present data but to illuminate the process of analytical inquiry. We will explore the "why" behind experimental choices, ensuring that the described protocols are robust and self-validating.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[6][7][8][9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to exhibit three distinct signals. The prediction is based on the distinct electronic environments of the protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.5 - 7.5 | Broad Singlet | 1H | N-H | The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can be highly variable depending on concentration and solvent. |

| ~ 3.65 | Singlet | 2H | Cl-CH ₂ | The methylene protons adjacent to the electronegative chlorine atom are deshielded, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with. |

| ~ 2.85 | Doublet | 3H | N-CH ₃ | The methyl protons on the nitrogen are coupled to the N-H proton, resulting in a doublet. The electronegativity of the nitrogen shifts this signal downfield. |

| ~ 1.30 | Singlet | 6H | C(CH ₃)₂ | The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and show no coupling, hence a sharp singlet. This signal is in the typical upfield region for alkyl protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 175 | C =O | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |

| ~ 55 | Cl-C H₂ | The carbon atom bonded to the electronegative chlorine is deshielded. |

| ~ 40 | C (CH₃)₂ | The quaternary carbon atom appears in the aliphatic region. |

| ~ 26 | N-C H₃ | The N-methyl carbon is in a typical range for such groups. |

| ~ 25 | C(C H₃)₂ | The two equivalent methyl carbons attached to the quaternary center appear in the upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 2-5 seconds for small molecules).

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12][13]

Predicted IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.[14][15][16][17][18][19]

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

| ~ 3300 | N-H stretch | Medium, sharp | Secondary Amide |

| ~ 2970-2850 | C-H stretch | Strong | Aliphatic (CH₂, CH₃) |

| ~ 1650 | C=O stretch (Amide I band) | Strong, sharp | Secondary Amide |

| ~ 1550 | N-H bend (Amide II band) | Medium | Secondary Amide |

| ~ 1470-1365 | C-H bend | Medium | Aliphatic (CH₂, CH₃) |

| ~ 750-650 | C-Cl stretch | Medium to Strong | Alkyl Halide |

Experimental Protocol for FTIR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Diagram of the FTIR Experimental Workflow:

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[20][21][22][23][24] Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing valuable structural information.[20][21][22][23][24]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₆H₁₂ClNO. Its monoisotopic mass is 149.06 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key Predicted Fragments:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 149/151 | [C₆H₁₂ClNO]⁺˙ | Molecular Ion |

| 114 | [C₅H₁₁NO]⁺˙ | Loss of Cl radical |

| 86 | [C₄H₈NO]⁺ | α-cleavage: loss of C(CH₃)₂CH₂Cl radical |

| 72 | [C₃H₆NO]⁺ | McLafferty-type rearrangement or other cleavage |

| 58 | [C₃H₈N]⁺ | α-cleavage: loss of C(CH₃)₂CH₂Cl radical from N-protonated molecule |

| 44 | [C₂H₆N]⁺ | Cleavage of the N-C bond |

The fragmentation of amides can be complex, often involving α-cleavage and McLafferty rearrangements if a γ-hydrogen is present.[25][26][27][28][29]

Experimental Protocol for GC-MS (EI) Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Setup:

-

GC:

-

Injector Temperature: 250 °C

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

-

Detector: Electron multiplier.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Analyze the mass spectrum of the peak corresponding to this compound.

-

Diagram of the GC-MS Experimental Workflow:

Caption: Workflow for GC-MS analysis.

Conclusion: A Predictive Yet Powerful Analytical Framework

References

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

- da Silva, G. C., et al. (2018).

-

Rial, L. P. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Functional Groups and IR Tables. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-chloro-N,N,2-trimethylpropylamine, hydrochloride. Retrieved from [Link]

-

Hangzhou Hairui Chemical Co., Ltd. (n.d.). 3-Chloro-N,2,2-trimethylpropanamide_73434-12-5. Retrieved from [Link]

-

Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound - CAS:73434-12-5. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium. Retrieved from [Link]

Sources

- 1. 73434-12-5|this compound|BLD Pharm [bldpharm.com]

- 2. 73434-12-5(this compound) | Kuujia.com [es.kuujia.com]

- 3. This compound(SALTDATA: FREE) | 73434-12-5 [amp.chemicalbook.com]

- 4. 3-Chloro-N,2,2-trimethylpropanamide_73434-12-5_杭州海瑞化工有限公司 [hairuichem.com]

- 5. This compound - CAS:73434-12-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. longdom.org [longdom.org]

- 7. microbenotes.com [microbenotes.com]

- 8. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. photometrics.net [photometrics.net]

- 11. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. IR Absorption Table [webspectra.chem.ucla.edu]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Electron ionization - Wikipedia [en.wikipedia.org]

- 25. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 26. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-N,2,2-trimethylpropanamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 3-Chloro-N,2,2-trimethylpropanamide. In the absence of extensive public domain data for this specific molecule, this document serves as an expert-led protocol for characterization, drawing upon established principles of thermal analysis and the known chemistry of related halo-amides. The methodologies detailed herein are designed to build a robust understanding of the compound's thermal behavior, a critical parameter in ensuring safety and control during its handling, storage, and downstream processing in pharmaceutical and chemical synthesis. We will explore a multi-technique approach, beginning with screening methodologies and progressing to advanced adiabatic calorimetry for a thorough risk assessment.

Introduction: The Imperative of Thermal Stability Profiling